molecular formula C19H18FN3O3 B2978330 2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226431-54-4

2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2978330
CAS No.: 1226431-54-4
M. Wt: 355.369
InChI Key: HZRNVXULORPANP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) highlights the synthesis of pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activities, assessed through various in vitro methods such as DPPH, ABTS, and FRAP assays. This study underscores the potential of pyrazole-acetamide derivatives in creating coordination complexes with inherent antioxidant properties, which could have implications for their use in material science and medicinal chemistry (Chkirate et al., 2019).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs. This study provides insights into optimizing reaction conditions for achieving high yields, demonstrating the compound's relevance in pharmaceutical synthesis processes (Magadum & Yadav, 2018).

Anti-inflammatory Activity of Novel Derivatives

Sunder and Maleraju (2013) synthesized and evaluated the anti-inflammatory activity of novel derivatives related to 2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide. The compounds showcased significant anti-inflammatory properties, highlighting their potential for further development as anti-inflammatory agents (Sunder & Maleraju, 2013).

Radioligands for Imaging

Dollé et al. (2008) reported on the synthesis and application of DPA-714, a compound structurally related to this compound, as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research underscores the importance of fluorine-containing pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neuroinflammatory conditions (Dollé et al., 2008).

Toxicological Evaluation for Food and Beverage Applications

Karanewsky et al. (2015) performed a comprehensive toxicological evaluation of a novel cooling compound structurally similar to the compound , focusing on its safety for use in food and beverage applications. The study confirmed the compound's safety, paving the way for its use as a cooling agent in various consumables (Karanewsky et al., 2015).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-15-8-4-5-9-17(15)26-13-19(25)21-18-12-16(22-23(18)10-11-24)14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRNVXULORPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.